
Soyasapogenol F
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Soyasapogenol F is a triterpenoid compound derived from soybeans. . This compound is one of the aglycones of soyasaponins, which are saponins found in soybeans. These compounds have been studied for their potential health benefits and bioactive properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of soyasapogenol F typically involves the extraction and purification from soybean sources. The process begins with the extraction of soyasaponins from soybeans, followed by hydrolysis to obtain the aglycones, including this compound . The hydrolysis process can be carried out using acidic or enzymatic methods. For example, acidic hydrolysis involves treating the soyasaponins with hydrochloric acid under controlled conditions to break down the glycosidic bonds and release the aglycones .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. The soybeans are first defatted, and the saponins are extracted using solvents such as ethanol or methanol. The extracted saponins are then subjected to hydrolysis to obtain the aglycones. The final step involves purification using techniques such as column chromatography to isolate this compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Soyasapogenol F undergoes various chemical reactions, including oxidation, reduction, hydrolysis, and conjugation reactions . These reactions are essential for its metabolism and bioactivity.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and conjugated metabolites of this compound. These metabolites play a crucial role in its bioactivity and metabolism .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of soyasapogenol F involves its interaction with various molecular targets and pathways. It exerts its effects through the modulation of signaling pathways, such as the NF-κB and MAPK pathways, which are involved in inflammation and cell proliferation . This compound also interacts with enzymes and receptors, leading to its bioactive effects .
Vergleich Mit ähnlichen Verbindungen
Soyasapogenol F is structurally similar to other soyasapogenols, such as soyasapogenol A and soyasapogenol B . it has unique properties that distinguish it from these compounds. For example, this compound has been shown to have higher bioavailability and different metabolic pathways compared to soyasapogenol A and B . This uniqueness makes this compound a valuable compound for various applications.
List of Similar Compounds
- Soyasapogenol A
- Soyasapogenol B
- Oleanolic acid
- Hederagenin
- Serjanic acid
- Diosgenin
Eigenschaften
CAS-Nummer |
104033-83-2 |
|---|---|
Molekularformel |
C30H50O3 |
Molekulargewicht |
458.7 g/mol |
IUPAC-Name |
(3S,4S,4aR,6aR,6bS,8aR,9R,14aR,14bR)-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicene-3,9-diol |
InChI |
InChI=1S/C30H50O3/c1-25(2)16-20-19-8-9-22-27(4)12-11-23(32)28(5,18-31)21(27)10-13-30(22,7)29(19,6)15-14-26(20,3)24(33)17-25/h21-24,31-33H,8-18H2,1-7H3/t21-,22-,23+,24-,26-,27+,28-,29-,30-/m1/s1 |
InChI-Schlüssel |
FAQHDLWADGCEMS-ZMNQYPNASA-N |
Isomerische SMILES |
C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CCC4=C5CC(C[C@H]([C@@]5(CC[C@]43C)C)O)(C)C)C)(C)CO)O |
Kanonische SMILES |
CC1(CC(C2(CCC3(C(=C2C1)CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



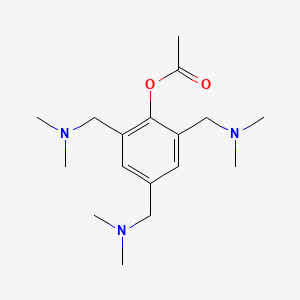




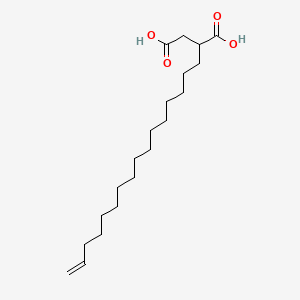
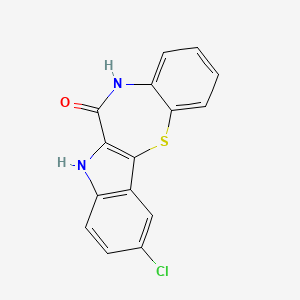
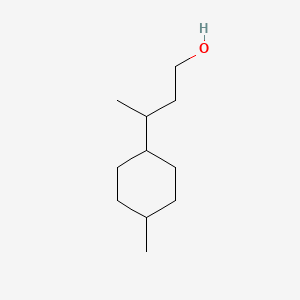



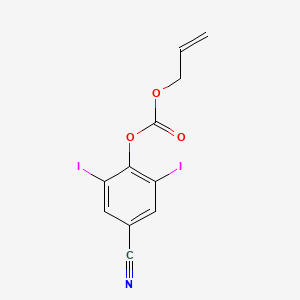
![2,2'-[Butylidenebis(oxymethylene)]bisfuran](/img/structure/B12664950.png)
